StemRegenin 1 (SR1) is a synthetic, purine-derived small molecule that acts as a potent and selective antagonist of the aryl hydrocarbon receptor (AhR) [, ]. AhR is a ligand-activated transcription factor that mediates various biological responses, including the xenobiotic metabolism and the regulation of immune and stem cell functions [].
SR1 is widely employed in scientific research to investigate the role of AhR in diverse cellular processes, particularly in stem cell biology and hematopoiesis [, , ]. It has been shown to promote the expansion and maintenance of various stem cell populations, including hematopoietic stem cells (HSCs) [, , , , ], mesenchymal stem cells (MSCs) [], and induced pluripotent stem cells (iPSCs) [].
SR1 binds to AhR, preventing the binding of endogenous and exogenous ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) [, , ]. By blocking AhR activation, SR1 inhibits the downstream signaling cascade, thereby influencing the expression of AhR-regulated genes []. This inhibition results in various cellular effects, including the suppression of differentiation, promotion of proliferation, and modulation of apoptosis in specific cell types [, , , , ].
SR1 has demonstrated significant potential in promoting the ex vivo expansion of HSCs from various sources, including umbilical cord blood [, , , , ], peripheral blood [, ], and embryonic stem cells []. By supplementing culture media with SR1, researchers have achieved significant increases in HSC numbers, while maintaining their stemness and multipotency [, , , , ]. This finding has implications for improving the efficacy of HSC transplantation, particularly in cases where donor cell numbers are limited [, ].
SR1 has been shown to facilitate the generation of specific blood cell lineages from HSCs, including dendritic cells (DCs) [, ], megakaryocytes (MKs) [, , ], and erythrocytes []. By modulating AhR activity, SR1 can influence the differentiation pathways of HSCs, leading to the production of desired cell types [, , , , , ]. This has implications for developing cell-based therapies for various blood disorders.
Research suggests that SR1 may contribute to bone regeneration by promoting the expansion of CD34+ cells, a subset of endothelial progenitor cells (EPCs) involved in neovascularization []. The incorporation of SR1 into bioprinted bone scaffolds has shown promising results in promoting angiogenesis, thereby enhancing bone healing in critical-sized bone defects [].
SR1 is a valuable tool for studying the role of AhR in cancer development and progression. Studies have demonstrated that SR1 can inhibit the growth of certain cancer cells, including colorectal cancer [], glioma [], and leukemia []. These findings suggest that AhR may be a potential therapeutic target in specific cancers.
SR1 can influence the development and function of various immune cells, such as DCs [, ] and NK cells []. By targeting AhR, SR1 may be used to modulate immune responses, potentially opening avenues for developing novel immunotherapies.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6